Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18612269
InChI: InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-3-5-10(7-9)6-4-9;/h2-7H2,1H3;1H
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18612269

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-3-5-10(7-9)6-4-9;/h2-7H2,1H3;1H
Standard InChI Key INASWJGLRLSBQJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C12CCN(C1)CC2.Cl

Introduction

Structural and Molecular Characteristics

Core Bicyclic Architecture

The compound’s defining feature is its 1-azabicyclo[2.2.1]heptane core, a seven-membered ring system containing one nitrogen atom. The bicyclic framework imposes significant steric strain, which influences its reactivity and binding affinity toward biological targets. The ethyl ester group at position 4 and the hydrochloride counterion further modulate its physicochemical properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2
Molecular Weight205.68 g/mol
IUPAC NameEthyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
SMILESCCOC(=O)C12CCN(C1)CC2.Cl
LogP0.583
Polar Surface Area (PSA)29.54 Ų

Spectroscopic and Computational Data

The InChIKey (INASWJGLRLSBQJ-UHFFFAOYSA-N) and 3D conformational models provide insights into its stereoelectronic properties. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the bicyclic structure and proton environments, while density functional theory (DFT) calculations predict its reactivity profiles .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis typically begins with the parent carboxylic acid, 1-azabicyclo[2.2.1]heptane-4-carboxylic acid (CID 119103-15-0) , which undergoes esterification with ethanol in the presence of a catalytic acid. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Alternative routes involve ring-closing metathesis or strain-release reactions to construct the bicyclic core.

Key Reaction Steps:

  • Esterification:
    C7H11NO2+C2H5OHC9H15NO2+H2O\text{C}_7\text{H}_{11}\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_9\text{H}_{15}\text{NO}_2 + \text{H}_2\text{O}

  • Salt Formation:
    C9H15NO2+HClC9H16ClNO2\text{C}_9\text{H}_{15}\text{NO}_2 + \text{HCl} \rightarrow \text{C}_9\text{H}_{16}\text{ClNO}_2

Optimization Challenges

Yield optimization requires precise control of reaction temperature and stoichiometry, as over-esterification or decomposition may occur. Purification via recrystallization or chromatography ensures ≥97% purity .

Biological Activities and Pharmacological Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of this compound demonstrate potent DPP-4 inhibition, a key mechanism in type 2 diabetes management. One study reported an IC50_{50} value of 16.8 ± 2.2 nM, surpassing clinical agents like sitagliptin. The bicyclic scaffold interacts with catalytic residues (e.g., Tyr547, Glu205) in the DPP-4 active site, stabilizing the enzyme-inhibitor complex.

Orexin Receptor Antagonism

The compound’s ability to antagonize orexin receptors (OX1_1R/OX2_2R) positions it as a candidate for treating insomnia and addiction. Molecular docking studies suggest high affinity for OX2_2R, modulating wakefulness and appetite pathways.

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